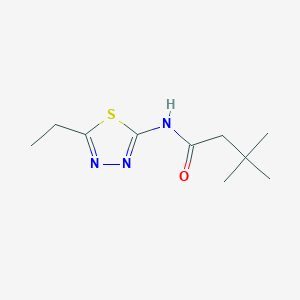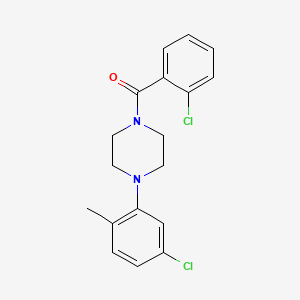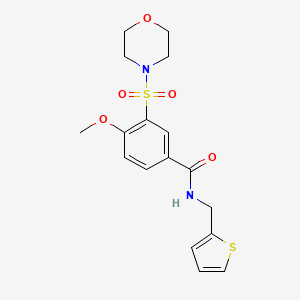![molecular formula C27H27NO4 B3563096 9-[2-(benzyloxy)-3-methoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3563096.png)
9-[2-(benzyloxy)-3-methoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
描述
9-[2-(Benzyloxy)-3-methoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound with significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound's unique structure comprises a hexahydroacridine core substituted with benzyloxy and methoxy groups, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(benzyloxy)-3-methoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves the following steps:
Starting Materials: : An appropriate aromatic aldehyde, such as 2-(benzyloxy)-3-methoxybenzaldehyde, and a suitable enamine precursor are necessary.
Cyclization Reaction: : The aldehyde undergoes a cyclization reaction with the enamine to form the hexahydroacridine framework.
Reduction: : Catalytic hydrogenation or chemical reduction is often required to convert any intermediate double bonds into saturated bonds, thus achieving the hexahydro structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions such as elevated temperatures, specialized catalysts, and solvent systems that enhance yield and purity. Continuous flow reactors and automated synthesis setups can be employed to ensure consistent and scalable production.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: : Reduction reactions typically involve the use of metal catalysts or hydride donors to convert any unsaturated moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the acridine core, depending on the reaction conditions and reagents used.
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents for electrophilic substitution, nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products: The reactions typically yield products such as hydroxylated, alkylated, or aminated derivatives of the original compound, depending on the substituents introduced and reaction pathways followed.
科学研究应用
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity profile makes it a valuable intermediate in organic synthesis.
Biology: Biologically, derivatives of this compound have shown promise as enzyme inhibitors, which could have potential therapeutic applications.
Industry: Industrial applications include the use of the compound in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism by which 9-[2-(benzyloxy)-3-methoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione exerts its effects generally involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The molecular targets and pathways vary depending on the specific application and the derivative of the compound being used.
相似化合物的比较
Similar compounds include other hexahydroacridine derivatives and benzyloxy-substituted phenyl compounds. Compared to these, 9-[2-(benzyloxy)-3-methoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione offers unique structural features that enhance its reactivity and potential applications. The presence of both benzyloxy and methoxy groups, along with the hexahydroacridine core, makes it distinct in its chemical behavior and application scope.
Similar Compounds
9-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
2-(benzyloxy)-3-methoxybenzaldehyde
Hexahydroacridine derivatives with various substitutions
By understanding these elements, researchers can better appreciate the compound's potential and develop more targeted applications for it.
属性
IUPAC Name |
9-(3-methoxy-2-phenylmethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-31-23-15-5-10-18(27(23)32-16-17-8-3-2-4-9-17)24-25-19(11-6-13-21(25)29)28-20-12-7-14-22(30)26(20)24/h2-5,8-10,15,24,28H,6-7,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COILPZQUMJNNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C3C4=C(CCCC4=O)NC5=C3C(=O)CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B3563014.png)
![5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE](/img/structure/B3563015.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3563027.png)
![2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3563038.png)
![4-(methylthio)-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzenesulfonamide](/img/structure/B3563039.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B3563041.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-2-methylphenoxy)ethanone](/img/structure/B3563044.png)
![5-{[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B3563048.png)
![4-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3563068.png)


![N-(4-{2-[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}phenyl)acetamide](/img/structure/B3563086.png)

![ethyl 4-{[(4-methyl-1-oxo-2(1H)-phthalazinyl)acetyl]amino}benzoate](/img/structure/B3563100.png)
